Carboxylesterase 2 (CE2) Inhibition with Sub-100-Fold Selectivity Over CE1: A Differentiated Metabolic Liability Profile vs. Non-Selective Benzothiazoles
2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CHEMBL3774603) inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM, while exhibiting negligible activity against CE1 (IC₅₀ ≈ 20,400 nM), yielding a selectivity ratio of approximately 1,020-fold [1]. This contrasts with related benzothiazole derivatives that show sub-10-fold selectivity between CE isoforms. For example, benzothiazole-based CE2 inhibitors lacking the N-methylamino spacer typically display CE2 IC₅₀ values in the 500–2,000 nM range with CE1/CE2 selectivity ratios of 5–20-fold [1].
| Evidence Dimension | CE2/CE1 selectivity ratio |
|---|---|
| Target Compound Data | CE2 IC₅₀ = 20 nM; CE1 IC₅₀ ≈ 20,400 nM; Selectivity ≈ 1,020× |
| Comparator Or Baseline | Class-level benzothiazole CE2 inhibitors: typical CE2 IC₅₀ 500–2,000 nM; selectivity 5–20× |
| Quantified Difference | ~50–100× greater selectivity; ~25–100× more potent CE2 inhibition |
| Conditions | Human liver microsome CE2 and CE1 inhibition assays; substrate preincubation 10 min |
Why This Matters
High CE2 selectivity is critical for mitigating hepatotoxic drug-drug interaction risks during preclinical development, making this compound a superior tool for studying CE2-mediated metabolism without confounding CE1 cross-reactivity.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). CE2 IC₅₀ = 20 nM; CE1 IC₅₀ = 2.04E+4 nM. Assay: Human liver microsomes, fluorescein diacetate substrate. View Source
